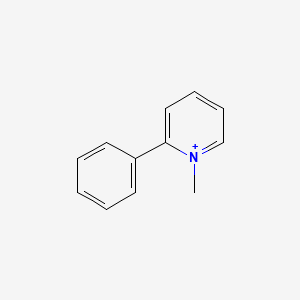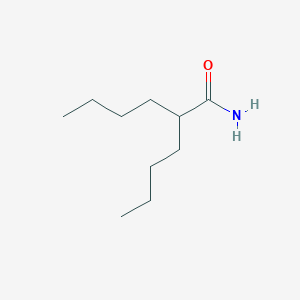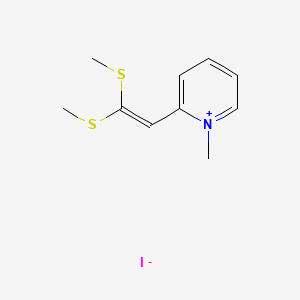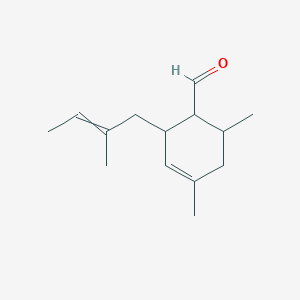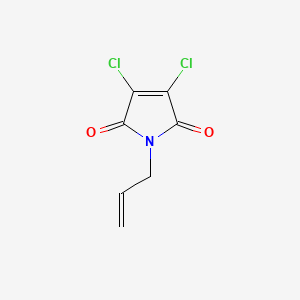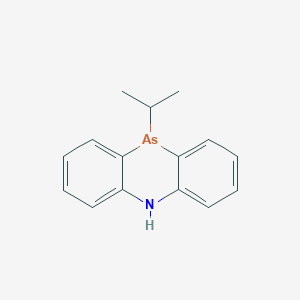
10-propan-2-yl-5H-phenarsazinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-propan-2-yl-5H-phenarsazinine is an organoarsenic compound with the molecular formula C12H15As
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides.
Reduction: Arsenic hydrides.
Substitution: Various alkyl or aryl derivatives of phenarsazine.
Aplicaciones Científicas De Investigación
10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Phenarsazine: The parent compound of 10-propan-2-yl-5H-phenarsazinine.
Arsenobenzene: Another organoarsenic compound with similar chemical properties.
Arsenic trioxide: A well-known arsenic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Propiedades
Número CAS |
53573-14-1 |
|---|---|
Fórmula molecular |
C15H16AsN |
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
10-propan-2-yl-5H-phenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3 |
Clave InChI |
AZTHVJXUKMIFEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



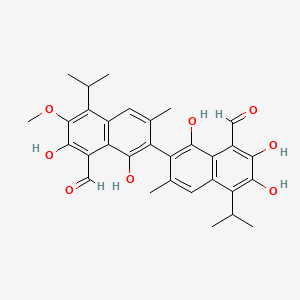

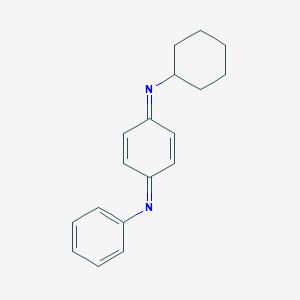
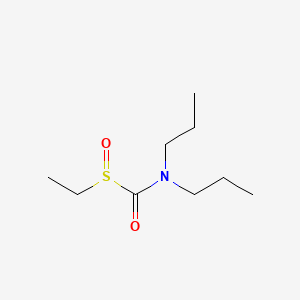

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
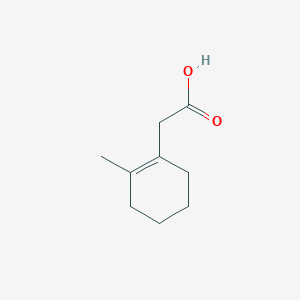
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
